5,7-Difluoroquinoxaline

Overview

Description

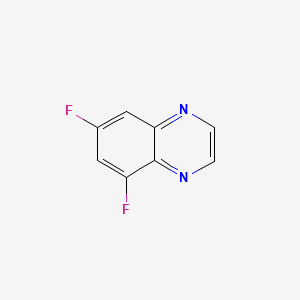

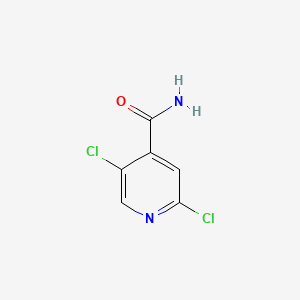

5,7-Difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4F2N2 It is a derivative of quinoxaline, where two fluorine atoms are substituted at the 5th and 7th positions of the quinoxaline ring

Mechanism of Action

Target of Action

5,7-Difluoroquinoxaline is a type of quinoxaline derivative. Quinoxaline derivatives have been reported as a new type of tubulin polymerization inhibitor . Tubulins are the main components of the cytoskeleton and consist of α- and β-tubulin proteins, which play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins can be considered as the primary targets of this compound.

Mode of Action

The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When the dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . As a tubulin polymerization inhibitor, this compound likely interacts with tubulin proteins, disrupting the balance of polymerization and depolymerization, and thus inhibiting cell division.

Biochemical Pathways

Given its role as a tubulin polymerization inhibitor, it is likely that it affects the pathways related to cell division and cytoskeleton formation

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are generally influenced by their chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The primary result of this compound’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for the development of anticancer drugs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of difluoroquinoxaline-based copolymers in solar cells was found to be influenced by molecular ordering and orientation . .

Biochemical Analysis

Biochemical Properties

5,7-Difluoroquinoxaline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of this compound to the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules, thereby modulating the downstream effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the modulation of metabolic pathways and enhancement of cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the impact of this compound becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of this compound often involve oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its availability at target sites. The distribution of this compound can influence its efficacy and toxicity, as the compound needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in the localization of this compound, ensuring its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,7-Difluoroquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate to yield 6,7-difluoroquinoxaline-2-ol. Subsequent triflic acid-assisted regioselective bromination produces 5,8-dibromo-6,7-difluoroquinoxaline-2-ol, which can then be alkylated under Mitsunobu reaction conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroquinoxaline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the quinoxaline ring can be replaced by nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.

Substitution with Indoles: It reacts with indoles to form indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like dialkylamines, sodium azide, and sodium methoxide are commonly used under appropriate conditions to replace fluorine atoms.

Substitution with Indoles: Reactions with indoles typically require heating in acetic acid (AcOH) to facilitate the substitution process.

Major Products Formed

Nucleophilic Substitution: The major products include various substituted quinoxalines depending on the nucleophile used.

Substitution with Indoles: The major products are indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.

Scientific Research Applications

5,7-Difluoroquinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

6,7-Difluoroquinoxaline: Another fluorinated quinoxaline derivative with similar chemical properties.

2,3-Difluoroquinoxaline: A compound with fluorine atoms substituted at different positions on the quinoxaline ring.

Uniqueness

Its ability to undergo regioselective reactions and form specific derivatives makes it valuable in various research fields .

Properties

IUPAC Name |

5,7-difluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXTFQKUGVUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681997 | |

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-81-4 | |

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)